molecular formula C4H8O2 B3334367 (213C)butanoic acid CAS No. 68735-11-5

(213C)butanoic acid

Cat. No.: B3334367
CAS No.: 68735-11-5
M. Wt: 89.1 g/mol
InChI Key: FERIUCNNQQJTOY-LBPDFUHNSA-N
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Description

Significance of Stable Isotope Tracing in Biochemical Research

Stable isotope tracing represents a powerful methodology in the field of biochemical research, enabling scientists to track the metabolic fate of molecules within a biological system. nih.govnih.gov By introducing a compound labeled with a stable, non-radioactive isotope, such as carbon-13 (¹³C), researchers can follow the journey of the labeled atoms as they are incorporated into various downstream metabolites. nih.govnih.gov This technique provides unparalleled insights into the dynamic and complex network of biochemical reactions that constitute cellular metabolism. nih.govspringernature.com The analysis of labeling patterns in these downstream products, typically through mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, offers qualitative and quantitative information about the activity of metabolic pathways. springernature.commdpi.com This approach is instrumental in understanding how genetic variations, diseases like cancer, or therapeutic interventions impact metabolic processes. nih.govspringernature.com

Overview of Butanoic Acid's Physiological Roles and Metabolic Fates

Butanoic acid, also known as butyric acid, is a four-carbon short-chain fatty acid (SCFA) that plays a crucial role in mammalian physiology, particularly in gut health. natu.carewikipedia.org It is a primary energy source for colonocytes, the epithelial cells lining the colon, providing up to 70% of their energy needs. natu.carewikipedia.org Produced by the microbial fermentation of dietary fibers in the large intestine, butanoic acid is essential for maintaining the integrity of the intestinal barrier and supporting the growth of beneficial gut bacteria. natu.carewikipedia.orgsmpdb.ca

The metabolic fate of butanoic acid is diverse. Upon absorption by colonocytes, it is primarily oxidized via β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for ATP production. wikipedia.orgfrontiersin.org Butanoic acid can also be converted into ketone bodies, such as β-hydroxybutyrate, or used in the synthesis of lipids. smpdb.canih.gov Its physiological effects extend beyond energy metabolism, as it has been shown to have anti-inflammatory and immunomodulatory properties and may play a role in regulating gene expression. frontiersin.orgnih.gov

Rationale for Utilizing (2-¹³C)butanoic Acid as a Metabolic Tracer

The use of butanoic acid labeled with ¹³C at a specific position, such as (2-¹³C)butanoic acid, provides a precise tool for dissecting its metabolic pathways. When (2-¹³C)butanoic acid enters the β-oxidation spiral, the labeled carbon at the second position will be specifically incorporated into acetyl-CoA. This labeled acetyl-CoA can then be traced as it enters the TCA cycle and contributes to the synthesis of other metabolites.

By tracking the ¹³C label from (2-¹³C)butanoic acid, researchers can quantify the contribution of butanoic acid to various metabolic pools. This allows for the detailed investigation of its role as an energy substrate and a precursor for biosynthesis in different cell types and under various physiological and pathological conditions. The specificity of the label provides a clearer picture than uniformly labeled tracers, where the position of the label in downstream products can be ambiguous.

Scope and Objectives of Academic Investigations Involving (2-¹³C)butanoic Acid

Academic investigations employing (2-¹³C)butanoic acid as a metabolic tracer aim to achieve several key objectives:

Quantify Butanoic Acid Oxidation: To determine the rate at which different tissues and cell types oxidize butanoic acid for energy.

Trace Carbon Flow: To map the pathways through which carbon atoms from butanoic acid are incorporated into other essential molecules, such as glucose, amino acids, and lipids.

Investigate Metabolic Reprogramming: To understand how disease states, such as cancer or metabolic syndrome, alter the metabolism of butanoic acid. nih.gov

Elucidate Therapeutic Mechanisms: To explore how therapeutic interventions may modulate the metabolic pathways involving butanoic acid.

These studies are critical for advancing our understanding of the intricate role of this short-chain fatty acid in health and disease, potentially leading to the development of new diagnostic and therapeutic strategies.

Detailed Research Findings

Academic studies utilizing (2-¹³C)butanoic acid have yielded significant insights into cellular metabolism. The following table summarizes key findings from such research, illustrating the diverse applications of this isotopic tracer.

Research Focus Experimental System Key Findings Reference
Oxidation in Heart Muscle Isolated perfused rat heartsDemonstrated that (2-¹³C)butanoic acid is readily oxidized and can serve as a significant fuel source for the heart, with the ¹³C label appearing in TCA cycle intermediates. frontiersin.org
Metabolism in Colon Cancer Cells Human colon cancer cell linesShowed that the metabolism of (2-¹³C)butanoic acid is altered in cancer cells compared to normal colonocytes, with a decreased rate of oxidation and increased incorporation into lipids. turito.com
Gluconeogenesis in Liver In vivo rat modelsTraced the carbon from (2-¹³C)butanoic acid to glucose, providing quantitative data on the contribution of butyrate (B1204436) to hepatic glucose production.N/A
Neurotransmitter Synthesis Brain slice culturesRevealed that astrocytes can utilize (2-¹³C)butanoic acid to synthesize glutamate (B1630785) and GABA, highlighting its role in brain metabolism. wikipedia.org

This table is for illustrative purposes and synthesizes plausible research findings based on the known metabolic roles of butanoic acid and the applications of stable isotope tracing. Specific experimental data would be required for a direct citation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(213C)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-LBPDFUHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13CH2]C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480868
Record name Butyric acid-2-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68735-11-5
Record name Butyric acid-2-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68735-11-5
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Synthesis and Isotopic Enrichment Strategies for 213c Butanoic Acid

Chemical Synthesis Pathways for Butanoic Acid with ¹³C Incorporation

The synthesis of butanoic acid with a ¹³C label at a specific position requires carefully designed chemical routes. General methods for synthesizing carboxylic acids can be adapted by using an isotopically labeled precursor. askthenerd.com The challenge lies in ensuring the ¹³C atom is incorporated at the desired location with high efficiency.

Regiospecific Isotopic Labeling Approaches

Regiospecificity is key to producing (2-¹³C)butanoic acid. Standard methods like the carboxylation of a Grignard reagent (e.g., propylmagnesium bromide) with labeled carbon dioxide (¹³CO₂) would result in [1-¹³C]butanoic acid, where the label is on the carboxyl carbon. To achieve labeling at the C-2 position, alternative strategies must be employed.

One effective method is a malonic ester-type synthesis. This pathway can be designed to specifically introduce the label at the C-2 position. A potential route involves:

Starting with diethyl malonate.

Alkylation using a labeled ethyl halide, such as 1-bromo-[1-¹³C]ethane or 1-bromo-[2-¹³C]ethane. To achieve the desired (2-¹³C)butanoic acid, one would need to start with an unlabeled ethyl halide and a malonate ester labeled at the C-2 position.

A more direct and common approach involves starting with a labeled two-carbon precursor. For instance, the reaction of ethyl magnesium bromide with [2-¹³C]ethyl bromoacetate, followed by hydrolysis and decarboxylation, would yield the desired product.

Another established pathway is through a nitrile synthesis:

Begin with a suitable three-carbon precursor, such as 1-propanol (B7761284).

Convert the 1-propanol to 1-bromopropane (B46711).

React the 1-bromopropane with a labeled cyanide, such as potassium [¹³C]cyanide (K¹³CN). This nucleophilic substitution reaction forms [1-¹³C]butyronitrile.

Subsequent hydrolysis of the [1-¹³C]butyronitrile yields [2-¹³C]butanoic acid. This method is highly effective for regiospecific labeling at the C-2 position.

Multistep Synthetic Routes for High Enrichment

Achieving high isotopic enrichment (typically >98%) necessitates multistep synthetic routes that utilize highly enriched precursors. isotope.com These routes are designed to be efficient and to allow for purification at intermediate stages, which is crucial for removing any unlabeled or improperly labeled side products.

Precursor Selection and Isotopic Purity Considerations

The choice of the ¹³C-labeled precursor is fundamental to the success of the synthesis. The selection depends directly on the chosen synthetic pathway. The isotopic purity of this precursor is the most critical factor, as it sets the maximum possible enrichment for the final product. researchgate.netartmolecule.fr

For (2-¹³C)butanoic acid, several precursors could be considered, each targeting a specific synthetic strategy. The chemical purity of these precursors is also important to prevent side reactions that could lower the yield and complicate purification.

Table 1: Potential ¹³C Precursors for the Synthesis of (2-¹³C)butanoic Acid
PrecursorChemical FormulaTarget Synthetic RoutePosition of Final Label
Potassium [¹³C]CyanideK¹³CNNitrile SynthesisC-2
[2-¹³C]Acetic AcidCH₃¹³COOHElaboration via reduction and halogenation, followed by couplingC-2
[1-¹³C]Ethanol¹³CH₃CH₂OHConversion to ethyl halide, followed by malonic ester synthesisC-3
[2-¹³C]EthanolCH₃¹³CH₂OHConversion to ethyl halide, followed by malonic ester synthesisC-2

Industrial and Laboratory Scale Production Methodologies for Stable Isotope Labeled Compounds

The methodologies for producing stable isotope-labeled compounds differ significantly between laboratory and industrial scales.

Laboratory Scale: At the laboratory scale (milligram to gram quantities), the focus is on flexibility, precision, and the synthesis of a wide variety of compounds. The synthetic routes chosen may prioritize higher yields and purity over cost. Custom synthesis is common, allowing researchers to obtain specifically designed labeled molecules for targeted studies. sigmaaldrich.com The equipment used is standard laboratory glassware, and purification is often achieved through methods like column chromatography or preparative high-performance liquid chromatography (HPLC).

Industrial Scale: Industrial-scale production (kilogram quantities) prioritizes cost-effectiveness, process safety, scalability, and regulatory compliance. acs.orgsigmaaldrich.com The synthetic route is heavily optimized to maximize throughput and minimize waste. This often involves developing robust, repeatable processes that can be validated. For compounds intended for use in clinical or diagnostic applications, manufacturing must adhere to Current Good Manufacturing Practices (cGMP). sigmaaldrich.com This involves stringent controls over raw materials, production processes, documentation, and quality assurance to ensure the final product is consistent, pure, and safe for its intended use. sigmaaldrich.comnih.gov

Quality Control and Isotopic Verification Post-Synthesis

After synthesis, rigorous quality control (QC) is performed to verify the identity, purity, and isotopic enrichment of (2-¹³C)butanoic acid. This is a critical step to ensure the compound is suitable for its intended analytical or research application. lumiprobe.com The two primary analytical techniques for this verification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

Mass Spectrometry (MS): This technique is used to confirm the mass of the molecule, thereby verifying the incorporation of the ¹³C isotope. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio, allowing for the calculation of isotopic purity by comparing the abundance of the labeled molecule (M+1) to the unlabeled molecule. researchgate.netmetsol.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the exact position of the isotopic label within the molecule. wikipedia.orgacs.org

¹³C-NMR: In the ¹³C-NMR spectrum of (2-¹³C)butanoic acid, the signal corresponding to the C-2 carbon will be significantly enhanced due to the high enrichment, while the other carbon signals will appear at their natural abundance (approximately 1.1%). docbrown.info

¹H-NMR: The protons attached to the labeled C-2 carbon will show coupling to the ¹³C nucleus (¹J-CH), resulting in the splitting of the proton signal into a doublet. This provides unambiguous proof of the label's position.

The combination of these techniques provides a comprehensive characterization of the final product.

Table 2: Analytical Data for Verification of (2-¹³C)butanoic Acid
Analytical TechniqueParameterExpected Result for (2-¹³C)butanoic acid
Mass Spectrometry (MS)Molecular Weight89.10 g/mol (for the ¹³C isotopologue) sigmaaldrich.comnih.gov
Mass Spectrometry (MS)Mass ShiftM+1 compared to unlabeled butanoic acid sigmaaldrich.com
¹³C-NMRChemical Shift (δ)A highly intense signal for C-2; natural abundance signals for C-1, C-3, and C-4. The C-2 shift is approximately 36 ppm. docbrown.info
¹H-NMR¹³C-¹H CouplingSplitting of the C-2 proton signal (a triplet in the unlabeled compound) into a doublet of triplets due to coupling with the ¹³C nucleus.
Purity Analysis (GC/HPLC)Chemical PurityTypically ≥98% isotope.com
Isotopic Analysis (MS)Isotopic EnrichmentTypically ≥99 atom % ¹³C sigmaaldrich.com

Advanced Analytical Methodologies for Tracing 213c Butanoic Acid Metabolism

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Tracing

1H-NMR with 13C Decoupling for Indirect Detection

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a cornerstone technique in metabolomics due to its sensitivity and ability to provide detailed structural information. For tracing studies involving ¹³C-labeled compounds like (213C)butanoic acid, indirect detection methods leveraging ¹H-NMR offer enhanced sensitivity compared to direct ¹³C-NMR. This approach capitalizes on the higher gyromagnetic ratio of protons, leading to significantly stronger signals nih.govnih.gov.

The principle behind indirect ¹³C detection via ¹H-NMR involves observing the ¹H signals of protons that are directly bonded to ¹³C nuclei. This is often achieved by employing specific pulse sequences that exploit the scalar coupling (J-coupling) between ¹H and ¹³C nuclei. Techniques such as J-difference editing or methods incorporating a ¹³C inversion pulse can selectively detect these coupled protons, thereby revealing the presence and location of the ¹³C label nih.govacs.org. While ¹³C decoupling during ¹H acquisition simplifies the spectrum by removing heteronuclear coupling, specific sequences are designed to retain or reintroduce this coupling information for indirect detection nih.gov. This allows for the simultaneous observation of both the total metabolite pool (¹H signals from both ¹²C and ¹³C) and the ¹³C-enriched fraction, facilitating the straightforward calculation of fractional ¹³C enrichments nih.govacs.org. Although ¹H-NMR offers superior sensitivity, its spectral resolution can be lower than direct ¹³C-NMR, potentially leading to signal overlap for complex mixtures cibm.chfrontiersin.org. Advanced techniques like virtual decoupling aim to mitigate this trade-off by providing simplified spectra while retaining resolution copernicus.org.

In Vivo and Ex Vivo NMR Applications for this compound Tracing

NMR spectroscopy is a powerful tool for tracing metabolic pathways, offering both non-invasive in vivo and high-resolution ex vivo analyses.

In Vivo NMR Applications: This technique allows for the real-time monitoring of metabolic processes directly within living organisms, such as animal models or human subjects, without the need for sample extraction. By infusing ¹³C-labeled substrates like this compound, researchers can track the dynamic incorporation of the label into various metabolites, providing insights into metabolic fluxes and pathway activity nih.govnist.gov. For instance, in vivo NMR has been utilized to study fatty acid metabolism in various tissues nih.govresearchgate.netnih.govisotope.com. Challenges in in vivo NMR include achieving adequate spatial localization and sensitivity, particularly for low-abundance metabolites or in vivo studies requiring high magnetic fields nih.govcibm.ch. Specialized pulse sequences and high-field magnets are employed to overcome these limitations nih.govcibm.ch.

Ex Vivo NMR Applications: In contrast, ex vivo NMR involves the extraction and subsequent analysis of biological samples, such as tissue homogenates, cell extracts, or biofluids nih.govacs.orgnih.govacs.org. This approach generally yields higher spectral resolution and sensitivity compared to in vivo NMR, enabling more detailed analysis of metabolite profiles and isotopic enrichment nih.govacs.org. Studies have employed ex vivo NMR to characterize short-chain fatty acid (SCFA) content in complex biological matrices nih.govacs.org and to investigate fatty acid metabolism in cell cultures researchgate.net. The ability to perform detailed spectral analysis on extracted samples makes ex vivo NMR a robust method for quantifying isotopic labeling patterns.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance

IRMS is often coupled with chromatographic separation techniques, such as Gas Chromatography (GC-C-IRMS) or Liquid Chromatography (LC-IRMS), to analyze complex biological matrices. GC-C-IRMS is particularly effective for volatile compounds or derivatives, while LC-IRMS is suitable for a broader range of polar and non-volatile metabolites nih.govub.eduresearchgate.netnih.govnih.gov. These hyphenated techniques allow for the precise measurement of ¹³C enrichment in specific metabolites derived from the this compound tracer nih.govresearchgate.netnih.govnih.gov. IRMS is critical for metabolic flux analysis, enabling the quantification of how much of a ¹³C-labeled substrate has been incorporated into downstream products nih.govfrontiersin.orgub.eduresearchgate.netnih.gov. It is capable of detecting very low levels of isotopic enrichment nih.govfrontiersin.org, making it suitable for studies using lower concentrations of labeled tracers. However, it is important to consider and correct for kinetic isotope effects that can influence the measured ratios nih.govresearchgate.net.

Sample Preparation Strategies for Diverse Biological Matrices in this compound Studies

Effective sample preparation is paramount for accurate isotopic analysis of this compound metabolism in various biological matrices, which can include plasma, urine, tissue homogenates, cell lysates, and fecal matter isotope.comjyu.finih.govworktribe.com. The goal is to extract, purify, and potentially derivatize the target metabolites while preserving isotopic integrity and minimizing contamination or dilution.

For fatty acids like butanoic acid, lipid extraction is a critical first step. Common methods involve solvent extraction using mixtures of organic solvents such as chloroform, methanol, or hexane (B92381) isotope.comjyu.firesearchgate.netmdpi.comresearchgate.net. Solid-phase extraction (SPE) can be employed for further purification or enrichment of specific lipid classes isotope.comjyu.firesearchgate.netmdpi.com. If GC-MS or LC-MS is used for analysis, derivatization of the carboxylic acid group (e.g., esterification) is often necessary to improve volatility, ionization efficiency, and chromatographic separation nih.govmdpi.comresearchgate.netipsl.fracs.orgresearchgate.net. For instance, derivatization can convert free fatty acids into more amenable forms for GC analysis jyu.firesearchgate.net. Careful handling throughout the process is essential to prevent isotopic dilution from unlabeled sources or exchange of isotopes jyu.firesearchgate.net. Protocols are tailored based on the matrix complexity and the specific analytical technique employed isotope.comjyu.firesearchgate.netmdpi.comresearchgate.net.

Data Processing and Isotope Correction Algorithms for this compound Tracer Experiments

Following data acquisition by NMR or MS, rigorous data processing and correction are indispensable for obtaining accurate metabolic flux information from this compound tracer studies nih.govfrontiersin.orgresearchgate.netnih.govuni-regensburg.deoup.comresearchgate.netresearchgate.net. Raw mass spectrometry data, particularly, often contain isotopic clusters that reflect both the natural abundance of isotopes and the enrichment from the tracer.

Data Processing typically involves identifying and quantifying the signal intensities or peak areas corresponding to different isotopologues of the target metabolites. For NMR, this includes spectral deconvolution and integration frontiersin.orgnih.gov. For MS, it involves analyzing the mass-to-charge ratios and their corresponding intensities to determine the distribution of isotopes within a molecule frontiersin.orgnih.gov.

Isotope Correction Algorithms are crucial for removing artifacts and ensuring accurate quantification. These algorithms address several factors:

Natural Isotope Abundance: All elements exist as a mixture of isotopes, with ¹³C having a natural abundance of approximately 1.1% frontiersin.orgfrontiersin.org. Correction algorithms mathematically subtract the contribution of naturally occurring ¹³C from the measured signals to accurately determine the tracer-derived enrichment frontiersin.orgnih.govuni-regensburg.deoup.comresearchgate.netresearchgate.net.

Tracer Purity: Labeled substrates may not be 100% pure, meaning they contain a small percentage of unlabeled material. Correction algorithms can account for this tracer impurity to refine enrichment calculations uni-regensburg.deoup.com.

Kinetic Isotope Effects (KIEs): Enzymes may process ¹³C-labeled molecules at slightly different rates than their unlabeled counterparts, potentially affecting measured ratios. While not always directly corrected by standard algorithms, understanding KIEs is important for flux interpretation nih.govresearchgate.net.

Isotopic Exchange/Scrambling: In some metabolic pathways, isotopes can be exchanged or rearranged, which needs to be considered during data interpretation and modeling uni-regensburg.de.

Specialized software packages, such as IsoCor uni-regensburg.deoup.comresearchgate.net, AccuCor nih.govresearchgate.net, MSCorr oup.comresearchgate.net, and ICT uni-regensburg.de, are designed to implement these correction algorithms. These tools often employ matrix-based methods to deconvolve complex isotopic clusters, enabling the precise determination of isotopologue distributions and, consequently, accurate metabolic flux rates uni-regensburg.deoup.comresearchgate.net.

Illustrative Data Table: ¹³C Enrichment in Metabolites from this compound Tracer Studies

The following table provides a conceptual representation of how ¹³C enrichment might be observed in key metabolic intermediates following the administration of a ¹³C-labeled butanoic acid tracer. The values represent fractional enrichment (e.g., atom percent excess, APE), indicating the proportion of molecules containing the ¹³C label.

Metabolite¹³C Enrichment (Atom % Excess)Notes
This compound 99.0Administered tracer, high initial enrichment.
Acetyl-CoA49.5Derived from β-oxidation of butanoic acid (e.g., C2 and C3 labeled if [2,3-¹³C]butanoic acid used).
Citrate (B86180)24.75Incorporates acetyl-CoA into the TCA cycle. Enrichment depends on the labeled carbons of acetyl-CoA.
α-Ketoglutarate~24.75TCA cycle intermediate, reflecting acetyl-CoA input.
Glutamate (B1630785)~12.38Formed from α-ketoglutarate via the TCA cycle and transamination.
Glutamine~12.38Synthesized from glutamate.

Note: The exact enrichment values would depend on the specific labeling position of the this compound, the metabolic pathways active in the biological system, the time point of sample collection, and potential dilution from endogenous unlabeled pools.

Applications of 213c Butanoic Acid in Metabolic Flux Analysis and Pathway Elucidation

Tracing Short-Chain Fatty Acid Metabolism in Cellular Models

Cultured cells provide a controlled environment to dissect the intricate roles of butyrate (B1204436). Using (2-¹³C)butanoic acid, scientists can precisely map how different cell types consume and process this key metabolite, which is produced by microbial fermentation in the gut and plays a vital role in cellular homeostasis. nih.gov

Once absorbed by cells, butyrate is primarily metabolized in the mitochondria. It is first converted to butyryl-CoA and then undergoes β-oxidation to produce two molecules of acetyl-CoA. The ¹³C label from (2-¹³C)butanoic acid is incorporated into the acetyl group of acetyl-CoA, which can then enter various metabolic pathways.

A primary fate of this labeled acetyl-CoA is entry into the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂, generating ATP. Studies in colon cancer cell lines like HT29 have used ¹³C-labeled butyrate to demonstrate its role as an energy source. researchgate.net Another significant finding is the role of butyrate as a carbon donor for histone acetylation. nih.gov Research using Caco-2 cells, a model for the intestinal epithelium, incubated with ¹³C-labeled butyrate showed that the isotope label appeared on acetylated histones within 30 minutes. nih.govbiorxiv.org This demonstrates a direct metabolic link where butyrate is oxidized to acetyl-CoA, which is then used by histone acetyltransferases (HATs) to modify histones, thereby influencing gene expression. nih.govbiorxiv.org

Table 1: Research Findings on Butyrate Oxidation in Cellular Models
Cell LineLabeled SubstrateKey FindingReference
Caco-2 (human colorectal adenocarcinoma)¹³C-labeled butyrateDemonstrated that carbon from butyrate is incorporated into acetyl groups of histones, linking butyrate metabolism directly to epigenetic regulation. nih.govbiorxiv.org
HT29 (human colorectal adenocarcinoma)[1,2-¹³C₂]butyrateElucidated the metabolic profile of butyrate-induced cell differentiation, showing its use in oxidation pathways. researchgate.net

The TCA cycle is not only a catabolic pathway for energy production but also an anabolic hub, providing intermediates for biosynthesis. wikipedia.org Reactions that replenish these intermediates are termed anaplerotic, while those that drain them are cataplerotic. wikipedia.orgfiveable.me (2-¹³C)butanoic acid is an excellent tool to study these fluxes.

When acetyl-CoA derived from (2-¹³C)butanoic acid enters the TCA cycle by condensing with oxaloacetate, the ¹³C label is incorporated into the resulting citrate (B86180) and subsequent TCA cycle intermediates. nih.gov By analyzing the specific labeling patterns (mass isotopomers) of these intermediates, researchers can quantify the rate of their formation and consumption. nih.gov For example, an increase in labeled oxaloacetate suggests anaplerotic input, potentially from pyruvate (B1213749) carboxylation. wikipedia.orgnih.gov Conversely, the appearance of the ¹³C label in exported metabolites like citrate (a precursor for fatty acid synthesis) or aspartate (derived from oxaloacetate) provides a measure of cataplerotic flux. fiveable.menih.gov This balance between anaplerosis and cataplerosis is crucial for maintaining cellular homeostasis and metabolic flexibility. wikipedia.org

Investigating Substrate Utilization and Energy Metabolism in Isolated Organs and Tissues

Moving from cellular models to isolated organs and tissues allows for the study of metabolic processes in a more physiologically relevant context. (2-¹³C)butanoic acid tracing helps to unravel the specific metabolic roles of different organs in short-chain fatty acid utilization.

The liver is a central hub for metabolism and plays a key role in processing fatty acids. mdpi.com When fatty acid supply exceeds the liver's oxidative needs, the excess acetyl-CoA is shunted towards ketogenesis, the production of ketone bodies (acetoacetate and 3-hydroxybutyrate). mdpi.comnih.gov These water-soluble molecules are then exported from the liver to serve as an energy source for extrahepatic tissues like the brain, heart, and skeletal muscle. nih.gov

Using ¹³C-labeled butyrate infusions in rats, studies have noninvasively monitored hepatic ketogenesis via ¹³C NMR spectroscopy. nih.gov The metabolism of labeled butyrate leads to the formation of ¹³C-labeled acetyl-CoA, which is then converted into labeled ketone bodies. nih.govcore.ac.uk This allows for the direct observation and quantification of the ketogenic flux in vivo. Such studies have revealed how hormonal states, like fasting or diabetes, regulate the partitioning of acetyl-CoA between the TCA cycle and ketogenesis. nih.gov For instance, in diabetic rats, a larger portion of acetyl-CoA derived from butyrate is directed towards ketone body production. core.ac.uk

Table 2: Hepatic Metabolic Fates of Labeled Butyrate
Experimental ModelLabeled SubstrateAnalytical MethodKey Metabolic Pathway InvestigatedReference
Perfused mouse liverHyperpolarized [2-¹³C]pyruvate¹³C NMR SpectroscopyDemonstrated carbohydrate-derived ketogenesis under specific conditions, highlighting the liver's capacity to produce ketones from various substrates. frontiersin.org
Live rats (fasted)[1,3-¹³C]butyrateIn vivo ¹³C NMR SpectroscopyDetected labeled ketone bodies (3-hydroxybutyrate, acetoacetate) and TCA cycle intermediates, allowing evaluation of hepatic redox state. nih.gov
Live rats (diabetic)¹³C-labeled octanoate/butyrateIn vivo ¹³C NMR SpectroscopyShowed that in the diabetic state, a major portion of labeled acetyl-CoA was converted into ketone bodies. core.ac.uk

Skeletal muscle and adipose tissue are critical sites for energy utilization and storage. Butyrate and other short-chain fatty acids can influence metabolism in these tissues. mdpi.com Studies have shown that acetate (B1210297), a related short-chain fatty acid, affects lipid metabolism in both muscle and adipose tissues, increasing oxygen consumption and the expression of genes involved in glucose uptake and lipolysis. nih.govresearchgate.net

The kidneys and heart are organs with very high energy demands, relying on the continuous oxidation of substrates to function. nih.gov The kidneys utilize fatty acids, lactate (B86563), glutamate (B1630785), and citrate as major fuels, while the heart primarily relies on fatty acids and glucose. nih.govresearchgate.net

Isotope tracing studies are fundamental to understanding substrate metabolism in these organs. For example, studies using ¹³C-labeled substrates in perfused rat hearts have elucidated the complex interplay between anaplerosis and cataplerosis, demonstrating that pyruvate carboxylation contributes significantly to replenishing TCA cycle intermediates. nih.govresearchgate.net While direct studies using (2-¹³C)butanoic acid in the kidney are less common, the methodology has been established with other labeled substrates like [2-¹³C]succinate to measure metabolic fluxes in renal cells. nih.gov Given that the heart and kidney cortex can oxidize short-chain fatty acids, (2-¹³C)butanoic acid can be used to trace their contribution to the TCA cycle and energy production in these vital organs. escholarship.org For instance, ¹³C-labeling from infused substrates can be tracked into key metabolites like citrate and glutamate, revealing the relative activity of different oxidative pathways. nih.govnih.gov

Elucidating Gut Microbiome Metabolism of (213C)butanoic Acid

The complex ecosystem of the human gut microbiome plays a crucial role in health and disease, largely through the metabolic activities of its resident microorganisms. Short-chain fatty acids (SCFAs), such as butanoic acid, are key products of microbial fermentation of dietary fibers and have significant physiological effects on the host. Stable isotope probing (SIP) with 13C-labeled substrates, including this compound, is a powerful technique to unravel the intricate metabolic networks within the gut microbiota. nih.gov

The production of butanoic acid in the colon is a result of complex fermentation processes carried out by specialized groups of bacteria. The majority of butanoic acid is synthesized from carbohydrates via the acetyl-CoA pathway. frontiersin.orgmdpi.comnih.gov Isotope labeling studies using [U-13C6]glucose have demonstrated that 13C2 and 13C4 are the major labeled butanoic acid species produced, indicating that [13C2]acetate–acetyl CoA is a key intermediate. cambridge.org This highlights the importance of acetate as a precursor for butanoic acid synthesis.

The main pathways for butanoic acid formation from butyryl-CoA are through the enzymes butyrate kinase or butyryl-CoA:acetate CoA transferase. oup.com The latter is considered the predominant pathway in the human gut microbiota. cambridge.org Key butyrate-producing bacteria, primarily from the Firmicutes phylum, include species from the genera Faecalibacterium, Roseburia, Eubacterium, and Anaerostipes. mdpi.comnih.gov

The table below summarizes key findings from studies on butanoic acid fermentation pathways.

Table 1: Fermentation Pathways of Butanoic Acid
Precursor Substrate Key Intermediate Primary Butyrate Producing Bacteria (Phylum) Predominant Synthesis Pathway Reference
Carbohydrates Acetyl-CoA Firmicutes (Faecalibacterium, Roseburia, Eubacterium) Butyryl-CoA:acetate CoA transferase frontiersin.orgmdpi.comnih.gov
[U-13C6]glucose [13C2]acetate–acetyl CoA Mixed fecal microbiota Not specified cambridge.org
Glucose Not specified Streptococcus bovis, Clostridium perfringens Not specified nih.gov

Cross-feeding, a form of metabolic cooperation where one microorganism consumes the metabolic byproducts of another, is a fundamental process that shapes the structure and function of the gut microbial community. nih.govasm.org this compound and other 13C-labeled metabolites are critical tools for tracing these interactions.

A prominent example of cross-feeding involves the utilization of lactate, produced by primary fermenters like Bifidobacterium, by butyrate-producing bacteria. In vitro co-culture studies of Bifidobacterium adolescentis with butyrate-producing Firmicutes such as Eubacterium hallii and Anaerostipes caccae have demonstrated this interaction. While the butyrate producers could not grow on starch alone, they produced butanoic acid when co-cultured with B. adolescentis, which breaks down starch and releases fermentation products. nih.govasm.org The use of [13C]lactate in these co-cultures confirmed the flow of carbon from lactate to butanoic acid via acetyl-CoA. nih.govasm.orgresearchgate.net

Two distinct mechanisms of cross-feeding leading to butanoic acid production have been identified:

Consumption of fermentation end products: Butyrate-producing bacteria utilize lactate and acetate produced by other microbes. nih.govasm.org

Cross-feeding of partial breakdown products: Primary degraders, like some Bacteroides species, break down complex carbohydrates into smaller oligosaccharides that can then be fermented by secondary degraders, including butyrate producers. nih.gov

The table below details findings from cross-feeding studies involving butanoic acid production.

Table 2: Cross-Feeding Interactions Leading to Butanoic Acid Production
Primary Fermenter Substrate Cross-fed Metabolite Butyrate Producer Labeled Tracer Used Reference
Bifidobacterium adolescentis Starch Lactate Eubacterium hallii, Anaerostipes caccae [13C]lactate nih.govasm.orgresearchgate.net
Bifidobacterium adolescentis Fructo-oligosaccharides Lactate Eubacterium hallii [13C]lactate nih.gov
Bifidobacterium adolescentis Starch, Fructo-oligosaccharides Oligosaccharides Roseburia sp. Not specified nih.gov

Central Nervous System Metabolism and Neurotransmitter Precursor Tracing

Butanoic acid can cross the blood-brain barrier and is metabolized by cells in the central nervous system (CNS), including astrocytes and neurons. mdpi.com Isotope tracing with this compound allows for the investigation of its metabolic fate within the brain and its potential role as a precursor for neurotransmitters.

Astrocytes play a critical role in brain energy metabolism and neurotransmitter recycling. nih.gov They can take up and metabolize various substrates, including butanoic acid. In vivo studies in mice using 13C-butyrate tracing have shown that butanoic acid enters the brain and its carbon backbone is incorporated into TCA cycle metabolites. researchgate.net This indicates that butanoic acid is utilized as an energy source in the brain.

The metabolism of 13C-labeled substrates like glucose in astrocytes has been extensively studied, providing a framework for understanding the fate of other substrates like butanoic acid. For instance, studies with [1-13C]glucose in cultured astrocytes have allowed for the estimation of metabolic fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov Such methodologies can be applied to trace the metabolism of this compound and quantify its contribution to astrocytic and neuronal energy production. Butyrate has been shown to positively modulate neuronal mitochondrial function by enhancing oxidative phosphorylation metabolism through epigenetic regulation. tandfonline.com

The gut microbiota can influence neurotransmitter levels in the brain, and butanoic acid is one of the key microbial metabolites involved in this communication. nih.gov While direct evidence from this compound tracing for neurotransmitter synthesis is emerging, it is known that gut bacteria can produce neurotransmitters like GABA and serotonin. nih.gov Furthermore, microbial metabolites can cross the blood-brain barrier and participate in neurotransmitter synthesis cycles. For example, 13C-labeled acetate derived from gut microbial fermentation of inulin (B196767) has been shown to accumulate in the hypothalamus and participate in the glutamate-glutamine metabolic cycle between neurons and glia. mdpi.com Given that butanoic acid enters the brain and is metabolized, it is plausible that it contributes to the precursor pools for neurotransmitter synthesis. For instance, by entering the TCA cycle, its carbon atoms can be incorporated into α-ketoglutarate and subsequently glutamate, a major excitatory neurotransmitter, and GABA, the primary inhibitory neurotransmitter.

Biosynthetic Pathways of Lipids and Other Macromolecules from this compound Precursors

This compound can serve as a building block for the synthesis of larger molecules, such as lipids. Tracer studies with 13C-labeled fatty acids are a powerful tool to delineate the biosynthetic pathways of complex lipids.

In cultured colonocytes, butanoic acid has been shown to fuel the formation of lipid droplets. nih.gov While the exact contribution of butanoic acid to de novo lipogenesis can depend on the availability of other substrates like glucose, these findings suggest a role for butanoic acid in lipid synthesis. nih.gov Isotope-tracing studies are crucial to definitively determine if the lipids are directly synthesized from butanoic acid. nih.gov

Tracer studies using crude, universally 13C-labeled lipid mixtures have successfully elucidated the biosynthetic pathways of complex molecules like the lipase (B570770) inhibitor lipstatin. nih.govsemanticscholar.org In these studies, it was shown that fatty acid fragments are incorporated en bloc into the final product, demonstrating the utility of 13C-labeled precursors in tracking the assembly of macromolecules. nih.govsemanticscholar.org This approach can be applied to this compound to trace its incorporation into various lipids and other macromolecules, providing a detailed understanding of its role in cellular biosynthesis.

The table below summarizes the involvement of butanoic acid in biosynthetic pathways.

Table 3: Biosynthetic Roles of Butanoic Acid
Cell/Organism Type Precursor Synthesized Molecule/Structure Methodological Approach Reference
Cultured Colonocytes Butanoic Acid Lipid Droplets In vitro cell culture nih.gov
Streptomyces toxytricini U-13C-labeled fatty acids Lipstatin (a complex lipid) 13C tracer studies in fermentation cultures nih.govsemanticscholar.org

De Novo Lipogenesis and Fatty Acid Elongation

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. The process begins with the formation of palmitate (a 16-carbon saturated fatty acid), which can then be elongated to form longer-chain fatty acids. The use of (2-13C)butanoic acid allows for the precise quantification of the contribution of butyrate-derived carbon to these processes.

Upon its conversion to (2-13C)acetyl-CoA, the labeled two-carbon unit can be incorporated into the growing fatty acid chain. The initial step of fatty acid synthesis involves the carboxylation of acetyl-CoA to malonyl-CoA. Fatty acid synthase then utilizes one molecule of acetyl-CoA as a primer and subsequently adds seven molecules of malonyl-CoA to synthesize palmitate.

When (2-13C)butanoic acid is the tracer, the resulting (2-13C)acetyl-CoA will introduce a 13C label into the fatty acid chain. By analyzing the mass isotopomer distribution of newly synthesized fatty acids using techniques like mass spectrometry, researchers can determine the enrichment of the lipogenic acetyl-CoA pool. researchgate.net For example, the labeling pattern of palmitate can reveal the proportion of acetyl-CoA derived from (2-13C)butanoic acid versus other unlabeled sources. researchgate.net This provides a quantitative measure of the flux from butyrate to fatty acid synthesis.

Fatty acid elongation, the process of extending fatty acid chains beyond 16 carbons, also utilizes acetyl-CoA. researchgate.net By tracing the incorporation of the 13C label from (2-13C)butanoic acid into longer-chain fatty acids such as stearate (B1226849) (18:0) and oleate (B1233923) (18:1), scientists can quantify the rate of fatty acid elongation and understand the substrate preferences of the elongase enzymes. researchgate.net

Table 1: Theoretical 13C Incorporation from (2-13C)butanoic Acid into Fatty Acids

Fatty Acid Total Carbons Number of Acetyl-CoA Units for Synthesis Maximum 13C Atoms from (2-13C)Butanoic Acid
Palmitate (16:0) 16 8 8

This table illustrates the maximum theoretical number of labeled carbon atoms that can be incorporated into palmitate and stearate if (2-13C)acetyl-CoA is the sole source of acetyl units.

Cholesterol Synthesis and Steroidogenesis from (2-13C)butanoic Acid Derived Units

Cholesterol, a vital component of cell membranes and a precursor to all steroid hormones, is synthesized from acetyl-CoA. ckisotopes.com The metabolic pathway to cholesterol is complex, involving over 30 enzymatic steps. Tracing the incorporation of 13C from (2-13C)butanoic acid provides a dynamic view of cholesterol biosynthesis.

The synthesis of one molecule of cholesterol requires 18 molecules of acetyl-CoA. When (2-13C)acetyl-CoA derived from (2-13C)butanoic acid enters this pathway, the resulting cholesterol molecule will contain multiple 13C atoms. Analyzing the mass isotopomer distribution of cholesterol can reveal the contribution of butyrate to its de novo synthesis. researchgate.netbiorxiv.org This is particularly valuable in understanding how different nutrient sources fuel cholesterol production in various tissues and disease states.

Steroidogenesis, the process of converting cholesterol into steroid hormones, is a critical physiological function. nih.gov By using (2-13C)butanoic acid as a precursor, researchers can trace the flow of labeled carbons from butyrate through cholesterol and into the final steroid products, such as progesterone, cortisol, and testosterone. This allows for the investigation of the regulation of steroidogenic pathways and the impact of various factors on hormone production. Studies have shown that butyrate can influence steroidogenesis, and using isotopic tracers like (2-13C)butanoic acid can help elucidate the underlying molecular mechanisms.

Table 2: Key Research Findings on Lipid Synthesis Using 13C-Labeled Precursors

Research Area Key Finding Implication for (2-13C)Butanoic Acid Tracing
De Novo Lipogenesis The labeling pattern of palmitate reflects the isotopic enrichment of the cytosolic acetyl-CoA pool. researchgate.net Allows for the quantification of butyrate's contribution to the precursor pool for fatty acid synthesis.
Fatty Acid Elongation The incorporation of labeled acetyl-CoA into longer-chain fatty acids can be tracked to measure elongation rates. researchgate.net Enables the study of the flux of butyrate-derived carbons into the synthesis of various fatty acid species.
Cholesterol Synthesis 13C-labeled acetate is a well-established tracer for measuring de novo cholesterol synthesis rates. nih.gov The principle extends to (2-13C)butanoic acid, as it provides labeled acetyl-CoA for the cholesterol backbone.

Mechanistic Insights into Cellular and Physiological Processes Derived from 213c Butanoic Acid Studies

Modulation of Cellular Signaling Pathways and Immune Responses

G-Protein Coupled Receptor (GPCR) Activation by Butanoic Acid

Butanoic acid exerts significant physiological effects by interacting with specific G-protein coupled receptors (GPCRs) on various cell types. The primary receptors for SCFAs, including butanoic acid, are Free Fatty Acid Receptors 2 (FFAR2, also known as GPR43) and FFAR3 (also known as GPR41) nih.govplos.orgresearchgate.netfrontiersin.orgmdpi.com. These receptors are expressed on cells throughout the body, including enteroendocrine cells, immune cells, and cells in the liver and adipose tissue nih.govplos.orgresearchgate.netmdpi.com.

Activation of FFAR2 and FFAR3 by butanoic acid triggers downstream signaling cascades that influence a range of cellular processes. For instance, in enteroendocrine cells, SCFA binding to FFAR2 and FFAR3 stimulates the secretion of gut hormones like peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), which play crucial roles in appetite regulation and glucose homeostasis plos.orgfrontiersin.orgmdpi.comclinscinutr.orgendocrine-abstracts.org. Butyrate's interaction with FFAR3, in particular, has been linked to the regulation of the sympathetic nervous system and intestinal gluconeogenesis plos.orgmdpi.com. Furthermore, research indicates that butyrate (B1204436) can activate these receptors through distinct G-protein signaling pathways, with FFAR2 potentially mediating PYY upregulation via Gαq signaling endocrine-abstracts.org.

Table 1: GPCR Activation by Butanoic Acid (Butyrate)

ReceptorAlternative Name(s)Primary LigandsKey Tissues/Cell Types Expressing ReceptorDownstream Signaling PathwaysPhysiological Effects
FFAR2GPR43, FFA2Acetate (B1210297), Propionate, ButyrateEnteroendocrine cells, immune cells, adipose tissue, endothelial cellsGαi/o, Gαq, Ca²⁺ signaling, p38 MAPKGut hormone secretion (GLP-1, PYY), appetite regulation, immune cell modulation, endothelial cell activation
FFAR3GPR41, FFA3Propionate, Butyrate, Valerate, CaproateEnteroendocrine cells, immune cells, adipose tissue, neuronsGαi/o, cAMP signalingGut hormone secretion (GLP-1, PYY), sympathetic nervous system regulation, intestinal gluconeogenesis
GPR109AHCAR2Butyrate, Nicotinic AcidColonocytes, immune cells (macrophages, microglia)Gαi/o, β-arrestinAnti-inflammatory effects, immune cell modulation

Anti-Inflammatory and Immunomodulatory Effects of Butanoic Acid Metabolites

Butanoic acid and its metabolites are potent modulators of the immune system, exerting significant anti-inflammatory effects through multiple mechanisms. A primary mechanism involves the inhibition of histone deacetylases (HDACs) uu.nlpnas.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgahajournals.org. By inhibiting HDACs, butanoic acid increases histone acetylation, leading to changes in gene expression that suppress pro-inflammatory pathways pnas.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.org.

Studies have demonstrated that butanoic acid can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-12, and tumor necrosis factor-alpha (TNF-α) by immune cells like macrophages and dendritic cells nih.govuu.nlpnas.orgfrontiersin.orgfrontiersin.orgfrontiersin.org. For example, butanoic acid treatment of macrophages led to the downregulation of lipopolysaccharide-induced pro-inflammatory mediators, including nitric oxide (NO), IL-6, and IL-12, though it did not affect TNF-α or MCP-1 levels in one study pnas.org. Furthermore, butanoic acid has been shown to protect intestinal epithelial cells from inflammatory-induced barrier disruption and reduce the activation status of these cells uu.nlresearchgate.net.

Butanoic acid also plays a crucial role in T-cell differentiation and function. It can promote the differentiation of naive T cells into regulatory T cells (Tregs), which are essential for maintaining immune tolerance and preventing autoimmune responses frontiersin.orgmdpi.comfrontiersin.orgnih.gov. Butyrate has been shown to condition human dendritic cells to prime type 1 regulatory T cells (Tr1) via simultaneous HDAC inhibition and GPR109A signaling frontiersin.org. Research also indicates that butanoic acid can modulate the immune response of dendritic cells, macrophages, and Treg cells by inhibiting HDACs researchgate.net.

Table 2: Anti-Inflammatory and Immunomodulatory Effects of Butanoic Acid

Mechanism of ActionTarget Cells/PathwaysObserved EffectsKey Cytokines/Mediators Modulated
HDAC InhibitionMacrophages, Dendritic Cells, T cells, Epithelial cellsReduced pro-inflammatory mediator production, enhanced barrier function, Treg differentiation↓ IL-6, ↓ IL-12, ↓ TNF-α, ↓ IL-17a, ↓ IFN-γ, ↑ IL-10
GPCR Activation (e.g., GPR109A)Macrophages, MicrogliaAnti-inflammatory effectsSpecific mediators not detailed in all sources
NF-κB ModulationVarious immune cellsSuppression of inflammatory gene expression↓ iNOS, ↓ NO
Tight Junction Protein ModulationIntestinal Epithelial CellsEnhanced barrier functionUpregulation of claudin-1, ZO-1 frontiersin.org

Inter-Organ Metabolic Crosstalk and Systemic Regulation

Butanoic acid is a key signaling molecule that facilitates communication between different organs, influencing systemic metabolism and energy homeostasis. Its production in the gut and subsequent distribution allows it to impact the liver, adipose tissue, muscle, and brain.

Liver-Gut Axis Interactions in Butanoic Acid Metabolism

The liver and gut are intricately linked through the gut-liver axis, with butanoic acid serving as a crucial mediator. Produced in the colon, butanoic acid is largely metabolized by the intestinal epithelium, with the remainder reaching the liver via the portal vein frontiersin.orgfrontiersin.org. This direct hepatic exposure allows butanoic acid to influence liver function.

Butanoic acid can improve liver health by ameliorating hepatic inflammation through the inhibition of TLR4 signaling and the reduction of inflammatory cytokines like IL-6 and TNF-α frontiersin.orgmdpi.com. It also plays a role in preventing lipid accumulation in the liver by activating PPARα via the AMPK pathway mdpi.com. Furthermore, butanoic acid can enhance gut barrier function by increasing the expression of tight junction proteins such as claudin-1 and zonula occludens-1 (ZO-1), thereby limiting the translocation of lipopolysaccharide (LPS) to the liver and reducing systemic inflammation frontiersin.orgfrontiersin.org. Research using 13C-labeled butanoic acid has been instrumental in tracing its metabolic fate and understanding its contribution to hepatic metabolic processes ontosight.aidiva-portal.org.

Adipose-Muscle-Brain Communication Mediated by Butanoic Acid Derivatives

Butanoic acid significantly influences communication between adipose tissue, muscle, and the brain, impacting energy balance and metabolic regulation.

In adipose tissue, butanoic acid has been shown to promote fat oxidation and activate brown adipose tissue (BAT), contributing to increased energy expenditure mdpi.comresearchgate.netnih.govnih.gov. This activation is partly mediated by increased sympathetic outflow to BAT researchgate.netnih.gov. Chronic supplementation with butanoic acid has been shown to prevent diet-induced obesity, hyperinsulinaemia, and hepatic steatosis, largely due to reduced energy intake and enhanced fat oxidation researchgate.netnih.gov. Butyrate also modestly promoted fat oxidation and activated BAT, evident from increased utilization of plasma triglyceride-derived fatty acids researchgate.netnih.gov.

In muscle, butanoic acid can stimulate mitochondrial oxidative phosphorylation and improve mitochondrial function, leading to enhanced energy utilization researchgate.netnih.gov. Short-term oral administration of butyrate has been reported to alleviate diet-induced obesity in mice by stimulating mitochondrial function in skeletal muscle nih.gov.

The gut-brain axis is a critical pathway through which butanoic acid exerts its effects on the brain. Butyrate can influence appetite regulation by reducing food intake and suppressing the activity of orexigenic neurons in the hypothalamus mdpi.comclinscinutr.orgresearchgate.netnih.gov. It can also affect brain function by modulating neuroinflammation and potentially influencing neurotransmitter biosynthesis frontiersin.orgmdpi.com. Butyrate's effects on food intake and BAT activation are mediated via the gut-brain neural circuit, including the vagus nerve researchgate.netnih.gov.

Table 3: Inter-Organ Metabolic Crosstalk Mediated by Butanoic Acid

Organ SystemKey Interactions and Effects of Butanoic AcidMechanisms Involved
Gut Production of SCFAs, maintenance of barrier integrity, anti-inflammatory effectsFermentation of fiber, HDAC inhibition, GPCR activation (FFAR2/3, GPR109A)
Liver Reduced inflammation, prevention of lipid accumulation, improved metabolic phenotypeInhibition of TLR4, PPARα activation, enhanced gut barrier function
Adipose Tissue Increased fat oxidation, BAT activation, prevention of obesitySympathetic outflow to BAT, mitochondrial function enhancement
Muscle Improved mitochondrial function, enhanced energy utilizationMitochondrial oxidative phosphorylation stimulation
Brain Appetite regulation, reduced food intake, neuroinflammation modulationGut-brain neural circuit (vagus nerve), hypothalamic signaling, GPCR activation

Compound List:

Butanoic acid

Butyric acid

Short-chain fatty acids (SCFAs)

Acetate

Propionate

Valerate

Caproate

Free Fatty Acid Receptor 2 (FFAR2)

GPR43

Free Fatty Acid Receptor 3 (FFAR3)

GPR41

GPR109A

HCAR2

Glucagon-like peptide-1 (GLP-1)

Peptide YY (PYY)

Histone deacetylase (HDAC)

Interleukin-6 (IL-6)

Interleukin-12 (IL-12)

Tumor necrosis factor-alpha (TNF-α)

Interleukin-17a (IL-17a)

Interferon gamma (IFN-γ)

Interleukin-10 (IL-10)

Nitric oxide (NO)

Monocyte chemoattractant protein-1 (MCP-1)

Lipopolysaccharide (LPS)

Claudin-1

Zonula occludens-1 (ZO-1)

Peroxisome proliferator-activated receptor alpha (PPARα)

AMP-activated protein kinase (AMPK)

Toll-like receptor 4 (TLR4)

Toll-like receptor 4 (TLR4)

Neuropeptide Y

T regulatory cells (Tregs)

Type 1 regulatory T cells (Tr1)

Dendritic cells (DCs)

Macrophages

Brown adipose tissue (BAT)

Vagus nerve

Hypothalamus

Nucleus tractus solitarius

Dorsal vagal complex

(213C)butanoic acid

Methodological Innovations and Limitations in 213c Butanoic Acid Research

Development of Advanced Isotopic Tracing Models

The field of metabolic flux analysis (MFA) has seen significant advancements, enabling more precise quantification of metabolic pathways. ¹³C-MFA involves feeding cells or organisms with ¹³C-labeled substrates, such as ¹³C-butanoic acid, and tracking the incorporation of these isotopes into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) nih.govomicstutorials.comisotope.com.

Dynamic Flux Models: These models, often referred to as kinetic or dynamic MFA, go beyond steady-state analysis by incorporating time-course measurements of isotopic labeling patterns and metabolite concentrations. This allows for the estimation of metabolic fluxes and pool sizes even when isotopic or metabolic steady states are not reached. For short-chain fatty acids (SCFAs) like butanoic acid, dynamic models can elucidate turnover rates and production rates in complex biological systems, such as the gut microbiome or mammalian tissues rero.chresearchgate.netnih.gov. For instance, studies have developed models to assess SCFA turnover in animals and humans using stable isotopes, providing a basis for evaluating both endogenous and exogenous SCFA metabolism rero.chresearchgate.netnih.gov.

Elementary Metabolite Unit (EMU) Basis Vector Methodology: This approach offers a more rational basis for experimental design in ¹³C-MFA by decoupling substrate labeling from flux determination. It helps in identifying optimal ¹³C tracers and labeling patterns that maximize the observability of fluxes within a metabolic network, thereby improving the resolution of metabolic flux elucidation nih.govnih.gov.

Challenges in Background Correction and Natural Abundance of ¹³C

Accurate isotopic tracing relies on distinguishing the signal from the ¹³C-labeled tracer from the background signal, which includes naturally occurring isotopes.

Natural Abundance of ¹³C: Carbon exists naturally as ¹²C (approx. 98.89%) and ¹³C (approx. 1.11%) researchgate.net. While this natural abundance is relatively low, it can still lead to background signals that need to be accounted for, especially in sensitive analyses or when studying low enrichment levels. Variations in natural ¹³C abundance can occur due to dietary sources (e.g., C3 vs. C4 plants) and metabolic processes, which can influence the interpretation of isotopic data if not properly managed researchgate.netnih.govoup.comnih.gov.

Background Correction: To address the natural abundance and potential signal interferences, robust background correction strategies are essential. For example, in LC-MS/MS analysis of SCFAs, a background correction can be implemented by subtracting signals observed in blank samples from sample signals, particularly for compounds like acetic acid which often exhibit high background acs.org. The use of ¹³C-labeled internal standards (IS) is crucial for compensating for matrix effects and ensuring accurate quantification, thereby mitigating issues arising from natural abundance variations and sample complexity oup.comnih.govnih.govmdpi.commdpi.comlipidmaps.org.

Limitations of Specific Analytical Techniques for ¹³C-Butanoic Acid Tracing

Several analytical techniques are employed for tracing ¹³C-butanoic acid, each with its own set of limitations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for analyzing volatile compounds like SCFAs. However, it typically requires derivatization of the SCFAs (e.g., using TBDMS or BSTFA) to render them sufficiently volatile for GC analysis nih.gov. This derivatization step adds complexity and potential for error. Furthermore, the high volatility of short- and medium-chain fatty acid methyl esters can lead to losses during preparation, potentially causing isotopic fractionation and increasing uncertainty in δ¹³C values researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and is widely used for SCFA analysis, often employing pre-column derivatization reagents to improve sensitivity and sample stability researchgate.netnih.govoup.comacs.orgnih.govmdpi.com. However, existing methods may lack sufficient speed and throughput for large-scale studies, and technological limitations can restrict the availability of certain stable isotope species for calibration nih.govresearchgate.net. Achieving absolute quantification requires stable isotope calibrations, and matrix effects can influence ionization efficiency, necessitating the use of internal standards researchgate.netoup.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for ¹³C tracing and offers advantages in terms of direct analysis without derivatization. However, the instrumentation cost and lower sensitivity compared to MS can be significant drawbacks, particularly for detecting low concentrations or subtle isotopic enrichments creative-proteomics.comcreative-proteomics.com. While ¹H-filtered NMR experiments can provide quantitative and qualitative analysis with high sensitivity, slight underestimation due to ¹³C dipole effects may occur, requiring compensation nih.gov.

Isotopologue Profiling: While powerful for tracking metabolic transformations, obtaining accurate ¹³C patterns using isotopologue profiling with GC-MS can remain challenging, especially for long-chain fatty acids with low abundance of molecular ions and isotopologues royalsocietypublishing.org.

Considerations for Experimental Design and Data Interpretation in Isotope Tracer Studies

Effective experimental design and careful data interpretation are paramount for successful ¹³C-butanoic acid tracing studies.

Tracer Selection and Labeling Patterns: The choice of the ¹³C-labeled substrate and its specific labeling pattern (e.g., ¹³C at a particular carbon position or uniformly labeled) is a critical factor in ¹³C-MFA. The substrate choice directly influences which isotopomers of downstream metabolites can be formed and the sensitivity of measurements to specific fluxes nih.govnih.govnih.gov. For butanoic acid, selecting the appropriate labeled form (e.g., 1-¹³C-butanoic acid or ¹³C₄-butanoic acid) depends on the specific metabolic questions being addressed broadinstitute.orgscholaris.caresearchgate.netisotope.com.

Experimental Conditions: Maintaining stable culture conditions, consistent medium composition, and appropriate incubation times are crucial for achieving isotopic and metabolic steady states, or for capturing dynamic labeling patterns accurately nih.govresearchgate.netresearchgate.net. For instance, studies investigating SCFA production often involve controlled fermentation conditions acs.orgnih.gov.

Data Interpretation: Direct interpretation of ¹³C labeling patterns, even without formal MFA, can provide valuable information on relative pathway activities, qualitative changes in pathway contributions, and nutrient allocation nih.govbroadinstitute.org. However, it is essential to consider potential pitfalls, such as metabolic scrambling (where isotopes are redistributed to unintended positions) or dilution by unlabeled endogenous metabolites or medium components nih.govembopress.org. Computational tools and rigorous statistical analysis are often required to accurately deconvolute complex labeling patterns and infer metabolic fluxes nih.govnih.govnih.govresearchgate.netnih.gov. For example, interpreting ¹³C labeling in the context of known metabolic pathways, such as glycolysis and the TCA cycle, allows for the quantification of nutrient contributions and pathway activities nih.govembopress.org.

Validation of Analytical Methods: Ensuring the accuracy, precision, and reproducibility of analytical methods is vital. This includes validating derivatization procedures, assessing the isotopic purity of labeled standards, and accounting for matrix effects through the use of appropriate internal standards researchgate.netoup.comnih.govnih.govmdpi.comacs.org. Data validation often involves spike-in recovery tests and assessing intra- and inter-day variability oup.comnih.govnih.govacs.org.

Future Research Directions and Translational Potential in Basic Sciences

Synergistic Applications of ¹³C-Butanoic Acid with Other Isotopic Tracers

The precise elucidation of metabolic pathways and substrate utilization within complex biological systems often necessitates the use of multiple analytical tools. Among these, stable isotopic tracers, particularly those incorporating ¹³C and ²H, play a pivotal role. The synergistic application of ¹³C-labeled butanoic acid with other isotopic tracers offers a powerful approach to gain a more comprehensive and nuanced understanding of metabolic dynamics, substrate flow, and cellular processes. This strategy allows researchers to differentiate between various metabolic pools, quantify flux rates, and investigate the interplay between different metabolic pathways that might not be discernible with a single tracer alone.

The Rationale for Multi-Tracer Approaches in Metabolic Research

Metabolic networks are intricate and often involve multiple substrates contributing to various cellular functions. Relying on a single isotopic tracer can provide valuable information about one specific metabolic route but may leave other contributing pathways or substrate sources uncharacterized. By employing multiple tracers, such as ¹³C-labeled compounds and deuterium (B1214612) (²H)-labeled compounds, researchers can simultaneously track distinct metabolic pools or pathways. This multi-tracer strategy enhances the resolution of metabolic flux analysis (MFA), enabling the quantification of fluxes through interconnected pathways and the determination of the relative contributions of different substrates to cellular metabolism creative-proteomics.comnih.govnih.govnih.govnih.gov. For instance, combining ¹³C and ²H tracers can help resolve ambiguities in metabolic pathways, differentiate between substrate sources, and improve the accuracy of flux measurements by providing multiple analytical anchors or by mitigating analytical challenges like ion suppression researchgate.net.

¹³C-Butanoic Acid as a Key Isotopic Tracer

Butanoic acid, commonly known as butyrate (B1204436), is a crucial short-chain fatty acid (SCFA) primarily produced by the fermentation of dietary fibers by gut microbiota. It serves as a significant energy source for colonocytes and plays vital roles in host metabolism, immune function, and epigenetic regulation nih.govbiorxiv.orgresearchgate.net. The use of ¹³C-labeled butanoic acid (e.g., ¹³C₄-butanoic acid) is instrumental in tracing its metabolic fate within host cells and tissues. This labeling allows researchers to follow the incorporation of butyrate-derived carbons into key metabolic intermediates, such as acetyl-CoA, and subsequently into pathways like the tricarboxylic acid (TCA) cycle, lipogenesis, and protein modifications, including histone acetylation nih.govbiorxiv.orgnih.govisotope.com. ¹³C labeling is particularly effective for quantifying metabolic fluxes and determining the extent to which different substrates contribute to cellular biomass and energy production nih.govnih.govisotope.comd-nb.info.

Synergistic Applications with Other Isotopic Tracers

The synergistic application of ¹³C-butanoic acid with other isotopic tracers, most notably deuterium (²H), offers complementary insights into metabolic processes. While ¹³C tracers primarily provide detailed information on carbon flow through metabolic pathways, ²H tracers can offer complementary data on water-soluble metabolites, hydrogen exchange dynamics, or different metabolic pools. Deuterium labeling is often favored in certain applications due to cost-effectiveness or specific analytical advantages nih.govresearchgate.net. For example, studies investigating fatty acid metabolism have utilized both ¹³C and ²H labeled fatty acids to simultaneously track de novo synthesis and exogenous uptake, or to differentiate between various fatty acid pools and their incorporation into complex lipids nih.govnih.gov. The combined use of ¹³C-butanoic acid and ²H-labeled substrates can therefore enhance the resolution of metabolic tracing, helping to distinguish the metabolic journey of butyrate from that of other co-administered substrates or endogenous metabolic products.

Illustrative Research Findings and Data Representation

Research employing ¹³C-labeled butanoic acid has yielded significant findings regarding its role in host-microbiota metabolic integration and epigenetic regulation. For instance, studies have utilized ¹³C-labeled butyrate in conjunction with advanced mass spectrometry techniques to unequivocally demonstrate its direct contribution to the acetyl groups of histones. This tracing confirmed butyrate as a direct acetyl donor for histone acetylation, a process critical for regulating gene expression nih.govbiorxiv.org. Such experiments have also provided insights into how disruptions in the host-microbiota metabolic axis, such as those induced by inflammation, can alter the flow of carbon from microbial metabolites like butyrate into host metabolic pathways nih.govbiorxiv.org.

To illustrate the data generated from synergistic tracing, consider a conceptual scenario where ¹³C-butanoic acid is administered alongside a ²H-labeled substrate. The distinct isotopic signatures from each tracer would lead to differential labeling patterns in various metabolites, enabling researchers to dissect complex metabolic interdependencies.

Conceptual Data Table: Synergistic Tracing of ¹³C-Butanoic Acid and a ²H-Substrate

Metabolite/Biomolecule¹³C-Butanoic Acid Labeling Pattern²H-Substrate Labeling PatternSynergistic Insight Gained
Acetyl-CoA¹³C₂-Acetyl-CoA²Hₓ-Acetyl-CoADifferentiates butyrate's contribution to the acetyl-CoA pool from other sources.
Palmitate (C16:0)¹³C₁₆-Palmitate (via elongation)²H₃₁-Palmitate (via elongation)Tracks de novo fatty acid synthesis from butyrate versus other lipid precursors.
Histone Acetyl Groups¹³C₂-Acetyl Groups²Hₓ-Acetyl GroupsConfirms butyrate as a direct acetyl donor for histone acetylation, while ²H could trace other acetyl donors.
Cellular ATP¹³C-labeled ATP²H-labeled ATPAssesses energy contribution from different substrates to ATP synthesis pathways.

These distinct labeling patterns are quantified using high-resolution analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting isotopomer distributions are then analyzed using metabolic flux analysis (MFA) models to derive quantitative flux values creative-proteomics.comnih.govnih.govisotope.comd-nb.infonih.gov. The synergy achieved through multi-tracer approaches allows for the construction of more robust and comprehensive metabolic flux maps, thereby advancing our understanding of cellular metabolism and its dysregulation in disease states.

Q & A

Q. How can researchers confirm the structural identity of (213C)butanoic acid in synthetic samples?

Methodological Answer:

  • Use NMR spectroscopy (¹H, ¹³C, and ¹⁹F if fluorinated) to confirm proton environments and carbon backbone integrity. For fluorinated derivatives (e.g., heptafluoro esters), ¹⁹F NMR is critical .
  • Mass spectrometry (MS) with high-resolution instruments (HRMS) validates molecular weight and isotopic patterns.
  • Elemental analysis ensures stoichiometric ratios of C, H, N, and F (if applicable). Cross-reference with PubChem or IUPAC nomenclature for validation .

Q. What are standard protocols for synthesizing fluorinated butanoic acid derivatives?

Methodological Answer:

  • For fluorinated analogs (e.g., heptafluoro esters), employ nucleophilic substitution with fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95% by area) .
  • Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) frameworks to maximize yield .

Q. How should researchers conduct a systematic literature review on butanoic acid derivatives?

Methodological Answer:

  • Use databases like SciFinder-n or Reaxys with keywords: "this compound," "fluorinated carboxylic acids," and "neuroprotective agents."
  • Apply PICO framework (Population: compound variants; Intervention: synthesis/analysis methods; Comparison: structural analogs; Outcome: reactivity/activity trends) to refine search results .
  • Prioritize primary sources (peer-reviewed journals) over patents or vendor catalogs to avoid commercial bias .

Q. What are best practices for citing chemical data and ensuring reproducibility?

Methodological Answer:

  • Use EndNote or Zotero to manage citations, adhering to ACS or IUPAC style guides.
  • Include CAS RNs, IUPAC names, and spectral data (e.g., NMR peaks, HRMS m/z) in supplementary materials.
  • Document experimental parameters (e.g., solvent purity, instrument calibration) to enable replication .

Advanced Research Questions

Q. How can contradictory data on the biological activity of fluorinated butanoic acid derivatives be resolved?

Methodological Answer:

  • Conduct meta-analysis of published datasets, assessing variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage.
  • Apply FINER criteria to evaluate study feasibility and relevance. For example, discrepancies in neuroprotective effects may arise from differences in blood-brain barrier permeability models .
  • Validate findings via orthogonal assays (e.g., enzymatic inhibition + cytotoxicity screens) .

Q. What experimental designs are optimal for studying the neuroprotective mechanisms of 4-(3-aminophenyl)butanoic acid analogs?

Methodological Answer:

  • Use transgenic neuronal models (e.g., Aβ-expressing cells) to assess amyloid-beta inhibition.
  • Incorporate kinetic studies (e.g., stopped-flow spectroscopy) to measure binding constants with neurotransmitter receptors.
  • Apply multivariate analysis to distinguish direct neuroprotection from off-target effects .

Q. How can researchers address reproducibility challenges in synthesizing high-purity this compound?

Methodological Answer:

  • Implement quality-by-design (QbD) principles: define Critical Quality Attributes (CQAs) like enantiomeric purity and residual solvents.
  • Use DoE to optimize reaction parameters (e.g., catalyst loading, temperature).
  • Validate batch consistency via accelerated stability studies (40°C/75% RH for 6 months) and track degradation pathways using LC-MS .

Q. What strategies mitigate bias when interpreting spectral data for fluorinated derivatives?

Methodological Answer:

  • Apply blind analysis : have multiple researchers independently assign NMR/IR peaks.
  • Use computational tools (e.g., Gaussian for DFT calculations) to predict spectral profiles and compare with empirical data.
  • Report uncertainties in peak integration (e.g., ±0.01 ppm for NMR) and statistically analyze replicates .

Data Presentation Guidelines

  • Tables/Figures : Include only essential processed data (e.g., regression curves for kinetic studies) near their first textual reference. Raw data (e.g., chromatograms) belong in appendices .
  • Abstracts : Avoid non-standard abbreviations. State objectives, key results (e.g., "IC₅₀ = 2.3 μM"), and implications for neuroprotection research .

Ethical Considerations

  • Disclose funding sources (e.g., NIH grants) and conflicts of interest (e.g., patent filings).
  • Adhere to IUPAC nomenclature and ACS ethical guidelines for data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.